Indomethacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGDMFJXJATDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Record name | INDOMETHACIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20522 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | indometacin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indometacin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74252-25-8 (hydrochloride salt, tri-hydrate), 7681-54-1 (hydrochloride salt) | |
| Record name | Indomethacin [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020740 | |
| Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992), Solid | |
| Record name | INDOMETHACIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20522 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indomethacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 0.937 mg/L at 25 °C, Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water, 1 g in about 30 mL chloroform, 2.40e-03 g/L | |
| Record name | Indomethacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INDOMETHACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Indomethacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Pale-yellow to yellow-tan, crystalline powder, Crystals exhibit polymorphism | |
CAS No. |
53-86-1 | |
| Record name | INDOMETHACIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20522 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indomethacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indomethacin [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indomethacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | indomethacin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indometacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOMETHACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXE1CET956 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDOMETHACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Indomethacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
311 or 323.6 °F (NTP, 1992), One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C, MP: 160 °C, 158 °C | |
| Record name | INDOMETHACIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20522 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indomethacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INDOMETHACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Indomethacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Elucidation
Cyclooxygenase Inhibition Paradigm
The principal pharmacological action of indomethacin (B1671933) is the potent, nonselective inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the rate-limiting step in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. drugbank.comwikipedia.org This inhibition is the foundation of its anti-inflammatory, analgesic, and antipyretic properties. drugbank.com
Non-Selective Inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Isoforms
This compound is a non-selective inhibitor of both major isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. wikipedia.orgpatsnap.com The COX-1 isoform is constitutively expressed in most body tissues and plays a role in physiological functions. drugbank.compatsnap.com In contrast, the COX-2 isoform is typically inducible and is upregulated in response to inflammatory stimuli and tissue injury. drugbank.compatsnap.com
This compound inhibits both isoforms in a time- and concentration-dependent manner, conforming to a two-step binding model. acs.org It binds to the active site of the COX enzymes, which prevents the substrate, arachidonic acid, from accessing it. drugbank.com While it inhibits both, research indicates that this compound has a greater selectivity for COX-1 compared to COX-2. drugbank.com The 2'-methyl group on the this compound molecule has been identified as a critical determinant for its time-dependent inhibition. acs.org Replacing this methyl group with a trifluoromethyl group was found to create a molecule that is a highly potent and selective COX-2 inhibitor, highlighting the structural importance of this position for isoform selectivity. acs.org
| Enzyme Isoform | IC₅₀ (nM) | Source |
|---|---|---|
| oCOX-1 (ovine) | 27 | acs.org |
| mCOX-2 (murine) | 127 | acs.org |
| hCOX-2 (human) | 180 | acs.org |
Impact on Prostaglandin (B15479496) Synthesis Pathways
By blocking the action of COX-1 and COX-2, this compound effectively interrupts the metabolic cascade that converts arachidonic acid into various pro-inflammatory and pyretic mediators. wikipedia.orgnih.gov The COX enzymes catalyze the conversion of arachidonic acid first to prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2). acs.org PGH2 serves as a precursor for the synthesis of other prostaglandins, including prostaglandin E2 (PGE2) and prostacyclin (PGI2), which are key mediators of inflammation, pain, and fever. drugbank.com
The inhibition of this pathway leads to a significant reduction in the levels of these prostaglandins. drugbank.comnih.gov This suppression of prostaglandin synthesis is the direct cause of this compound's anti-inflammatory effects. drugbank.com Research on human primary skeletal myoblasts has quantified this effect, showing a dose-dependent reduction in the production of both PGE2 and PGF2α when treated with this compound in the presence of arachidonic acid. tandfonline.com
| This compound Concentration (µM) | Arachidonic Acid (AA) | Prostaglandin Measured | Effect | Source |
|---|---|---|---|---|
| 0.10 - 200 | Present | PGE₂ | Significant reduction vs. AA alone | tandfonline.com |
| 0.0125 - 200 | Present | PGF₂α | Significant reduction vs. AA alone | tandfonline.com |
Cyclooxygenase-Independent Molecular Mechanisms
Modulation of Cellular Signaling Cascades
Inhibition of Leukocyte Migration and Inflammatory Cell Infiltration
This compound has been shown to influence the migration of leukocytes to sites of inflammation. patsnap.com This action contributes to its anti-inflammatory effects by reducing the accumulation of inflammatory cells, thereby minimizing tissue damage and swelling. patsnap.com However, the precise effect appears complex and may be model-dependent. For instance, while some studies report a clear inhibition of leukocyte migration patsnap.complos.orgscispace.com, others have noted an increase in leukocyte migration at early time points in certain experimental models. pnas.org One study using a zebrafish larva model demonstrated a significant, concentration-dependent inhibition of leukocyte migration. plos.org In contrast, another study found that this compound had a stimulatory effect on the FMLP-induced migration of neutrophils in a micro chemotaxis assembly. koreascience.kr
| This compound Concentration (µM) | Relative Leukocyte Migration (RLM) | Interpretation | Source |
|---|---|---|---|
| 200 | 0.09 | High inhibition | plos.org |
| 0.1 | 0.72 | Low inhibition | plos.org |
Stabilization of Lysosomal Membranes
Another COX-independent mechanism attributed to this compound is the modulation of lysosomal membrane stability. patsnap.comnih.gov Lysosomes contain potent hydrolytic enzymes, and their release can contribute to tissue damage and inflammation. patsnap.com The stabilization of these membranes prevents the release of these destructive enzymes. patsnap.com However, the role of this compound in this process is complex. Some research indicates that this compound-induced gastric injury is associated with a decrease in the stability of lysosomal membranes, leading to the release of lysosomal enzymes. nih.govekb.eg More recent findings suggest that this compound induces lysosomal dysfunction by directly binding to and causing the disassembly of vacuolar ATPase (V-ATPase), which increases the lysosomal pH and reduces the activity of lysosomal enzymes like cathepsin B. researchgate.net This disruption of lysosomal function represents a significant COX-independent molecular action of the compound. researchgate.net
Attenuation of Reactive Oxygen Species (ROS) Production
This compound has been observed to influence the production of reactive oxygen species (ROS), a key factor in cellular oxidative stress. Studies indicate that this compound can lead to an increase in ROS generation within mitochondria. jst.go.jpcapes.gov.br This effect is linked to its interaction with the mitochondrial electron transport chain. jst.go.jp One proposed mechanism involves the inhibition of mitochondrial aconitase, an enzyme sensitive to superoxide (B77818) radicals. capes.gov.br This inhibition leads to the release of iron from the enzyme's iron-sulfur cluster. The liberated iron can then participate in Fenton reactions with hydrogen peroxide, also present in the mitochondria, to form highly reactive hydroxyl radicals. capes.gov.br This cascade of events contributes to mitochondrial oxidative stress and subsequent cellular damage. capes.gov.br
The pro-oxidant effects of this compound are not universal across all cellular contexts and can be influenced by other factors. For instance, in rat tongue tissues, this compound administration led to a significant decrease in the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (B108866) S-transferase (GST), and glutathione peroxidase (GPx), further contributing to oxidative damage. dergipark.org.tr However, some research also points towards a more complex role. For example, conjugates of this compound with oleanolic acid oxime derivatives have been shown to increase the expression of Nrf2 target genes, which in turn leads to reduced ROS production in pancreatic cancer cells. mdpi.com
Uncoupling of Oxidative Phosphorylation
This compound has been demonstrated to act as an uncoupler of mitochondrial oxidative phosphorylation. science.govkcl.ac.uk This process involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase. As a lipid-soluble weak acid, this compound can diffuse across the mitochondrial membranes and disrupt this gradient. frontiersin.org
Research using isolated rat liver mitochondria has shown that this compound stimulates mitochondrial respiration at certain concentrations, a characteristic feature of uncoupling, while inhibiting it at higher concentrations. researchgate.net Specifically, this compound has been observed to stimulate state 3 respiration at lower concentrations and inhibit it at higher concentrations in colonic mitochondria. frontiersin.org In hepatic mitochondria, it has been shown to have an uncoupling effect at concentrations lower than 200µM. frontiersin.org The uncoupling effect of this compound is considered a key non-prostaglandin-dependent mechanism contributing to its gastrointestinal side effects. kcl.ac.uk Studies have shown that while uncoupling of enterocyte mitochondrial oxidative phosphorylation alone leads to increased intestinal permeability and low-grade inflammation, the concurrent inhibition of cyclooxygenase and the resulting decrease in mucosal prostanoids are necessary for the development of ulcers. kcl.ac.uk
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Signaling Pathway
This compound has been identified as an activator of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. nih.govencyclopedia.pub The activation of NRF2 by this compound appears to be independent of its cyclooxygenase (COX) inhibitory activity. nih.gov
The mechanism of NRF2 activation by this compound involves its interaction with Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2. nih.gov Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. mdpi.com this compound, acting as an electrophile, is thought to bind to specific cysteine residues on KEAP1, with cysteine 151 (C151) being identified as essential for this interaction. nih.gov This binding induces a conformational change in KEAP1, leading to the release of NRF2. nih.govmdpi.com Once liberated, NRF2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. encyclopedia.pubmdpi.com
This leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.comnih.gov For example, in choroidal neovascularization models, this compound induces the translocation of Nrf2 into the nucleus and upregulates HO-1 expression. encyclopedia.pubmdpi.com Similarly, conjugates of this compound with oleanolic acid derivatives have been shown to enhance the activation and expression of Nrf2 and its target genes in pancreatic cancer cells. mdpi.com This activation of the NRF2 pathway contributes to the anti-inflammatory and tissue-protective properties of this compound. nih.gov
Interaction with Specific Protein Targets Beyond Cyclooxygenases
Multidrug Resistance Protein 1 (MRP-1) Modulation
This compound has been shown to modulate the activity of Multidrug Resistance Protein 1 (MRP-1), an ATP-binding cassette (ABC) transporter protein that plays a significant role in the efflux of various drugs from cells. peerj.comnih.govacs.org This modulation is of particular interest in the context of cancer chemotherapy, where overexpression of MRP-1 can lead to multidrug resistance (MDR). peerj.comnih.gov
This compound acts as an inhibitor of MRP-1-mediated transport. nih.gov It has been observed to increase the intracellular accumulation of MRP-1 substrates, such as the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(6)-carboxyfluorescein (BCECF) and the chemotherapeutic agent vincristine (B1662923), in cell lines that overexpress MRP-1. nih.gov This effect is specific to MRP-1, as this compound does not appear to affect the function of P-glycoprotein (P-gp), another major MDR transporter. nih.gov
The precise mechanism of MRP-1 inhibition by this compound is thought to involve either direct competition with the substrate for transport or inhibition of glutathione-S-transferase, an enzyme whose activity is often linked to MRP-1-mediated efflux of certain compounds. nih.gov Structure-activity relationship studies on this compound analogues have been conducted to identify derivatives with enhanced MRP-1 modulatory activity, with some showing a greater ability to increase the cytotoxicity of chemotherapeutic agents like doxorubicin (B1662922) in MRP-1 expressing cancer cell lines. nih.govacs.org However, in some preclinical models, this compound did not prevent the development of resistance to vincristine in a rhabdomyosarcoma cell line. aacrjournals.org
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
This compound has been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. researchgate.net IDO1 is an important immunomodulatory enzyme, and its inhibition is a therapeutic strategy in cancer immunotherapy. frontiersin.orgfrontiersin.orgnih.gov
The inhibitory effect of this compound on IDO1 activity has been observed in both in vitro and in vivo studies. researchgate.net Research has shown that this compound can suppress serum IDO activity. researchgate.net The mechanism of action is believed to be related to its ability to suppress factors like prostaglandin E2, which can upregulate IDO1 expression. researchgate.net
The development of this compound derivatives has been a focus of research to create more potent and specific IDO1 inhibitors. researchgate.net A study evaluating a series of this compound derivatives found that certain modifications to the indole (B1671886) scaffold could influence their inhibitory activity against recombinant human IDO1. researchgate.net This line of research aims to develop novel IDO1 inhibitors for use in cancer immunotherapy. researchgate.net
Influence on Nuclear Factor-kappa B (NF-κB) Pathways
This compound's interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway is complex and appears to be context-dependent. NF-κB is a crucial transcription factor family that regulates inflammatory responses, cell proliferation, and apoptosis. jci.org
Some studies suggest that this compound can induce the activation of NF-κB. researchgate.net For example, in gastric mucosa, this compound treatment has been shown to stimulate the expression of pro-inflammatory molecules and the nuclear translocation of NF-κB. researchgate.net This activation can lead to the transcription of pro-inflammatory cytokines. researchgate.net
Conversely, there is also evidence that this compound can have inhibitory effects on the NF-κB pathway, particularly through its activation of the NRF2 pathway. mdpi.commdpi.com NRF2 can negatively regulate NF-κB signaling by preventing the degradation of its inhibitor, IκB-α, and thereby inhibiting the nuclear translocation of NF-κB. mdpi.com For instance, conjugates of this compound with oleanolic acid derivatives have been shown to significantly reduce the activation and expression of NF-κB in pancreatic cancer cells. mdpi.com This dual influence suggests that the net effect of this compound on NF-κB signaling may depend on the specific cellular environment and the presence of other signaling molecules.
Impact on Metabolic Pathways
This compound significantly impacts polyamine metabolism, a pathway crucial for cell growth and proliferation that is often dysregulated in cancer. nih.govfrontiersin.orgnih.gov A key target of this compound in this pathway is the enzyme spermidine (B129725)/spermine N1-acetyltransferase (SSAT), encoded by the SAT1 gene. frontiersin.orgebi.ac.uk SSAT is a rate-limiting enzyme in polyamine catabolism; it acetylates spermidine and spermine, facilitating their export from the cell. frontiersin.orgnih.gov
Multiple studies have shown that this compound induces the expression of SAT1 and increases the levels and activity of the SSAT enzyme in various cancer cell lines, including colon and non-small cell lung cancer (NSCLC) cells. nih.govfrontiersin.orgportlandpress.com This induction of SSAT leads to enhanced acetylation and subsequent efflux of polyamines, resulting in the depletion of intracellular polyamine pools, such as putrescine and spermidine. nih.govportlandpress.commdpi.com The reduction in these essential polyamines contributes to the antiproliferative effects of this compound. frontiersin.org
Interestingly, the mechanism of SSAT induction by this compound appears to differ from that of other NSAIDs and can be cell-type dependent. For instance, in lung cancer cells, the effect of this compound on SSAT levels is not mediated by PPAR-γ, a known regulator of SAT1. a-z.lunih.gov Instead, it involves the reduction of the CDK1-nucleolin axis, which normally represses SSAT-1 translation. a-z.lu
The perturbation of polyamine metabolism by this compound can have downstream effects on related metabolic pathways, including the urea (B33335) cycle. Research in non-small cell lung cancer (NSCLC) A549 cells has shown that treatment with this compound leads to an increase in ornithine levels. nih.govfrontiersin.orgebi.ac.uk Ornithine is a precursor for polyamine synthesis and also a key intermediate in the urea cycle.
The accumulation of ornithine following this compound treatment was found to correlate with an increase in several other metabolites involved in the urea cycle. nih.govfrontiersin.orgebi.ac.uk This suggests that by altering the flux of metabolites into the polyamine pathway (via SSAT induction and subsequent polyamine depletion), this compound causes a metabolic shift that impacts the urea cycle. This effect, however, can be cell-line specific, as it was observed in A549 cells but not significantly in H1299 cells under the same conditions. nih.govfrontiersin.org
This compound has been shown to modulate glutathione (GSH) metabolism, a critical component of the cellular antioxidant defense system. annexpublishers.comnih.govresearchgate.net The effects appear to be complex and can vary depending on the experimental model and conditions.
Several studies have reported that this compound administration can lead to a significant depletion of reduced glutathione (GSH) levels in various tissues, including red blood cells and the tongue. annexpublishers.comdergipark.org.tr This reduction in GSH, a major intracellular antioxidant, can contribute to a state of oxidative stress. researchgate.netdergipark.org.tr Conversely, some research indicates that this compound can also induce the expression of enzymes involved in glutathione synthesis and conjugation. For instance, in HepG2 cells, this compound was found to increase the mRNA expression of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis, leading to increased intracellular GSH content. drugbank.com This was linked to the nuclear translocation of the transcription factor Nrf2, a key regulator of antioxidant response. drugbank.com
Furthermore, this compound has been observed to increase the activity and levels of glutathione S-transferases (GSTs), a family of detoxification enzymes, in the small intestine. nih.gov It has also been shown to act as a direct inhibitor of purified GSTs in certain contexts. nih.gov In models of hypoxic-ischemic brain injury, this compound treatment was found to reverse the depletion of GSH. nih.gov These findings suggest that this compound's interaction with glutathione metabolism is multifaceted, involving both depletion and induction of synthesis and conjugation pathways, likely depending on the specific tissue and cellular redox state. nih.govdrugbank.comnih.gov
Data Tables
Table 1: Effect of this compound on Polyamine and Urea Cycle Metabolism in NSCLC Cell Lines
| Cell Line | Treatment | Change in SAT1 Expression (fold) | Change in SSAT Protein Levels | Change in Putrescine Levels | Change in Spermidine Levels | Change in Ornithine Levels | Impact on Urea Cycle Intermediates |
| A549 | This compound (1 mM) | 8.4 ± 3.1 | Increased | Significantly Reduced | Significantly Reduced | Increased | Increased |
| H1299 | This compound (1 mM) | 4.8 ± 0.8 | Increased | Insignificant | Insignificant | Increased | Not Significantly Correlated |
Data synthesized from studies on non-small cell lung cancer (NSCLC) cells. nih.govfrontiersin.orgebi.ac.uk
Table 2: Summary of this compound's Mechanistic Actions
| Target/Pathway | Cellular Process | Effect of this compound | Key Research Findings |
| IRF3 | Innate Immunity | Inhibition of Nuclear Translocation | Prevents type I interferon production by blocking phosphorylated IRF3 from entering the nucleus. oup.comnih.govnih.gov |
| Bcl-2/Mcl-1 | Apoptosis Regulation | Down-regulation (cell-type dependent) | Decreases levels of anti-apoptotic proteins in renal cells, but not observed in some SCLC cells. nih.govnih.gov |
| Protein Kinases | Signal Transduction | Inhibition/Activation | Activates PKR; inhibits PP1/PP2A (indirectly activating CaMKII); decreases CDK1. portlandpress.comnih.gova-z.lu |
| SSAT | Polyamine Metabolism | Induction | Increases SSAT expression and activity, leading to polyamine depletion. nih.govfrontiersin.orgportlandpress.com |
| Glutathione | Antioxidant Defense | Modulation | Can deplete GSH levels but also induce GSH synthesis and GST enzymes. annexpublishers.comnih.govdrugbank.com |
Arachidonic Acid Metabolism (beyond COX)
While the primary mechanism of this compound involves the inhibition of cyclooxygenase (COX) enzymes, its influence extends to other pathways of arachidonic acid metabolism, namely the lipoxygenase (LOX) and cytochrome P450 (CYP450) pathways. caymanchem.comahajournals.org
Lipoxygenase (LOX) Pathway:
Research indicates that this compound can enhance the formation of lipoxygenase products. nih.gov By blocking the COX pathway, this compound may cause a "shunting" of arachidonic acid towards the LOX pathway, leading to an increased synthesis of leukotrienes and hydroxyeicosatetraenoic acids (HETEs). nih.govujms.net For instance, in human neutrophils stimulated with a calcium ionophore, this compound treatment resulted in a significant increase in the production of leukotriene B4 (LTB4), leukotriene C4 (LTC4), and 5-HETE. nih.govnih.gov One study reported a 300% increase in LTB4 formation in stimulated neutrophils in the presence of this compound. nih.gov This effect is not consistently observed across all tissues and conditions, with some studies on airway preparations showing no significant increase in leukotriene synthesis despite enhanced contractions. capes.gov.br The increased production of these pro-inflammatory mediators could potentially counteract some of the anti-inflammatory effects of COX inhibition. ujms.net
Cytochrome P450 (CYP450) Pathway:
Table 1: Effect of this compound on Arachidonic Acid Metabolism Beyond COX
| Pathway | Enzyme | Effect of this compound | Key Metabolites Affected | Observed Outcome | Reference |
|---|---|---|---|---|---|
| Lipoxygenase (LOX) | 5-Lipoxygenase | Increased activity (shunting effect) | Leukotriene B4 (LTB4), Leukotriene C4 (LTC4), 5-HETE | Increased formation of pro-inflammatory mediators in stimulated human neutrophils. | nih.govnih.gov |
| Cytochrome P450 (CYP450) | CYP450 Epoxygenase | Complex interaction; potential for increased metabolism following COX inhibition. | Epoxyeicosatrienoic acids (EETs) | Contributes to renal vasodilation observed after COX inhibition. | nih.gov |
| Cytochrome P450 (CYP450) | CYP450 Hydroxylase | Inhibition at high concentrations. | Hydroxyeicosatetraenoic acids (HETEs) | Inhibition of arachidonic acid metabolism. | oup.com |
Glucose Metabolism Alterations
This compound has been shown to induce significant alterations in glucose metabolism through various mechanisms, including effects on insulin (B600854) secretion, gluconeogenesis, and glycolysis.
Insulin Secretion:
Multiple studies have demonstrated that this compound can inhibit insulin secretion. nih.govthieme-connect.comresearchgate.net In patients with type 2 diabetes, this compound administration led to a significant decrease in insulin secretion. nih.gov This inhibition of insulin secretion is a key factor in the observed stimulation of endogenous glucose production. thieme-connect.comresearchgate.net Research in healthy subjects also showed that this compound blunted the acute insulin response to glucose and glucagon. diabetesjournals.org The proposed mechanism for this effect is not fully understood but does not appear to be solely due to the inhibition of prostaglandin synthesis, as some prostaglandins like PGE2 are known to inhibit glucose-induced insulin secretion. thieme-connect.comnih.gov
Gluconeogenesis and Endogenous Glucose Production:
This compound administration has been associated with increased endogenous glucose production (EGP). nih.gov In patients with type 2 diabetes, this compound was found to increase plasma glucose and EGP. nih.gov This effect is thought to be primarily a consequence of the inhibition of insulin secretion. thieme-connect.comresearchgate.net Furthermore, in animal models, this compound administration led to increased activity of enzymes involved in gluconeogenesis, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase, in the kidney, liver, and intestine. researchgate.netcornell.edu This suggests a shift towards increased glucose production to meet energy demands, potentially due to mitochondrial damage and a move towards anaerobic glycolysis. researchgate.netcornell.edu
Glycolysis:
The effect of this compound on glycolysis appears to be context-dependent. Some research suggests that this compound can decrease the sensitivity of muscle glycolysis to insulin. nih.govnih.gov In isolated rat soleus muscle, this compound markedly decreased the insulin-stimulated rate of glycolysis. nih.gov Conversely, other studies indicate that this compound can lead to an energy dependence on anaerobic glycolysis, particularly in the context of mitochondrial damage. researchgate.netcornell.edu In leukemia cell lines, this compound was found to deregulate the balance of tricarboxylic acid (TCA) cycle metabolites, suggesting an impact on mitochondrial respiration and a potential shift towards glycolysis. acs.org
Table 2: Research Findings on this compound's Effects on Glucose Metabolism
| Metabolic Process | Research Finding | Model System | Reference |
|---|---|---|---|
| Insulin Secretion | Inhibited insulin secretion and stimulated endogenous glucose production. | Patients with Type 2 Diabetes | nih.gov |
| Insulin Secretion | Stimulation of endogenous glucose production is attributable to the inhibition of insulin secretion. | Patients with Type 2 Diabetes | thieme-connect.comresearchgate.net |
| Insulin Secretion | Lowered basal insulin levels and blunted the acute insulin response to glucose and glucagon. | Healthy Human Subjects | diabetesjournals.org |
| Gluconeogenesis | Increased activity of gluconeogenic enzymes (glucose-6-phosphatase, fructose-1,6-bisphosphatase). | Rats (Kidney, Liver, Intestine) | researchgate.netcornell.edu |
| Gluconeogenesis | Inhibition of COX-2 by an this compound ester blocked linoleic acid-induced gluconeogenesis. | Primary Cultured Chicken Hepatocytes | physiology.org |
| Glycolysis | Markedly decreased the sensitivity of glycolysis to insulin. | Isolated Rat Soleus Muscle | nih.govnih.gov |
| Glycolysis | Shifted energy dependence to anaerobic glycolysis due to mitochondrial damage. | Rats | researchgate.netcornell.edu |
| Glucose Metabolism | Prevented high-fat diet-induced obesity but caused glucose intolerance and impaired glucose-stimulated insulin secretion. | Mice | nih.gov |
Structure Activity Relationships Sar and Derivative Synthesis
Core Structural Elements and Activity Modulation
The carboxylic acid moiety of indomethacin (B1671933) is a critical pharmacophore for its anti-inflammatory activity, primarily through its interaction with the cyclooxygenase (COX) enzymes. However, modifications to this group have yielded derivatives with dramatically altered and often improved properties.
Replacement of the carboxyl group with other acidic functionalities generally leads to a decrease in anti-inflammatory activity. gpatindia.com Conversely, increasing the acidity of the carboxyl group can enhance this activity. gpatindia.com The conversion of the carboxylic acid to its amide or ester derivatives has been a particularly fruitful strategy. While simple amide analogues are often inactive as anti-inflammatory agents, a range of ester and amide derivatives have been shown to be potent and highly selective inhibitors of COX-2. gpatindia.compnas.orgacs.orgacs.orgnih.govumn.edu
This shift in selectivity is a significant finding, as the gastrointestinal side effects of traditional NSAIDs like this compound are largely attributed to their inhibition of the constitutively expressed COX-1 enzyme. nih.gov By creating derivatives that preferentially target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, it is possible to retain anti-inflammatory efficacy while minimizing adverse effects. pnas.orgnih.gov For instance, the conversion of this compound's carboxylate to a methyl amide, methyl ester, or an ethanolamide results in compounds that exhibit potent and selective COX-2 inhibition. pnas.org Primary and secondary amide analogues of this compound have demonstrated greater potency as COX-2 inhibitors compared to their tertiary amide counterparts. acs.orgacs.orgnih.govumn.edu
One notable example is the [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acid derivative, which exhibited approximately twice the anti-inflammatory activity of this compound in preclinical models. nih.gov This highlights that specific esterifications can significantly enhance the desired therapeutic effect. nih.gov
The acylation of the indole (B1671886) nitrogen is another key determinant of this compound's biological activity. The N-benzoyl group, particularly when substituted at the para-position with electron-withdrawing groups such as fluoro, chloro, trifluoromethyl, or thiomethyl, is associated with the highest anti-inflammatory activity. gpatindia.com
Interestingly, acylation of the indole nitrogen can also decrease activity in some contexts. gpatindia.com This suggests a delicate balance in the electronic and steric properties of the N-acyl group for optimal interaction with its target enzymes. The nature of this group is so critical that its replacement can lead to inactive compounds. For example, replacing the 4-chlorobenzoyl group in this compound esters or amides with a 4-bromobenzyl functionality or even a simple hydrogen atom results in a loss of activity. acs.orgnih.govumn.edu
Furthermore, research into indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, another important therapeutic target, revealed that this compound derivatives with a benzyl (B1604629) group at the 1-position of the indole ring had a greater inhibitory effect than the corresponding derivatives with a benzoyl group. iiarjournals.org This underscores the nuanced role of the N-acyl group in determining the pharmacological profile of this compound analogues.
Substitutions on the indole ring itself, as well as on the N-benzoyl moiety, have been extensively explored to fine-tune the activity of this compound. Substituents such as methoxy, fluoro, dimethylamino, methyl, allyloxy, or acetyl on the indole ring can increase the anti-inflammatory activity of the drug. gpatindia.com
The 2-methyl group on the indole ring is of particular importance. Its deletion results in a weak, reversible COX inhibitor, indicating its crucial role in the potent, time-dependent inhibition characteristic of this compound. nih.gov Similarly, exchanging the 2-methyl group on the indole ring in the ester and amide series with a hydrogen atom also leads to inactive compounds. acs.orgnih.govumn.edu
Conversely, strategic substitutions on the benzoyl ring can lead to highly selective COX-2 inhibitors. A prime example is the substitution of the 2'-methyl group of this compound with a trifluoromethyl group, creating CF3-indomethacin. nih.govacs.org This seemingly minor modification results in a potent, tight-binding inhibitor with significant COX-2 selectivity. nih.govacs.org The trifluoromethyl group inserts into a small hydrophobic pocket in the COX-2 active site, which is not present in COX-1, thereby conferring its selectivity. nih.govacs.org
Rational Design and Synthesis of Novel Analogues
The deep understanding of this compound's SAR has paved the way for the rational design and synthesis of novel analogues with specific, desirable properties. These efforts have largely focused on developing isoform-selective COX inhibitors and derivatives capable of overcoming multidrug resistance in cancer cells.
A major thrust in this compound research has been the development of derivatives that selectively inhibit COX-2 over COX-1. nih.govnih.gov This is driven by the desire to create anti-inflammatory agents with a better safety profile, particularly concerning gastrointestinal toxicity. pnas.org
As previously mentioned, the modification of the carboxyl group to form esters and amides is a key strategy in this endeavor. pnas.orgacs.orgacs.orgnih.govumn.edunih.gov These derivatives often exhibit IC50 values for COX-2 in the low nanomolar range, while showing little to no inhibition of COX-1 at high concentrations. acs.orgacs.orgnih.govumn.edu The kinetic basis for this selectivity lies in the time-dependent inhibition of COX-2 by these amide derivatives. pnas.orgacs.orgnih.govumn.edu
Another successful approach involves modifications to the N-benzoyl group. The development of CF3-indomethacin, with its trifluoromethyl group at the 2'-position, is a testament to this strategy. nih.govacs.org This compound was found to be a potent and selective inhibitor of both murine and human COX-2, with IC50 values of 267 nM and 388 nM, respectively, while showing no significant inhibition of ovine COX-1 even at concentrations up to 100 μM. nih.govacs.org
The following table summarizes the COX inhibitory activity of selected this compound analogues:
| Compound | Modification | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | - | 27 | 180 | 0.15 |
| CF3-Indomethacin | 2'-methyl group replaced with trifluoromethyl | >100,000 | 267 (murine) | >375 |
| This compound Methyl Amide | Carboxyl group converted to methyl amide | >66,000 | Low nM range | High |
| This compound Methyl Ester | Carboxyl group converted to methyl ester | >66,000 | Low nM range | High |
Data compiled from multiple sources. acs.orgacs.orgnih.govumn.edunih.govacs.org
Beyond its anti-inflammatory properties, this compound has been found to modulate the activity of Multidrug Resistance Protein 1 (MRP-1), a transporter protein that can pump chemotherapeutic drugs out of cancer cells, leading to treatment failure. nih.gov This has opened up a new avenue for the development of this compound derivatives as chemosensitizing agents. nih.gov
A library of this compound analogues was synthesized and evaluated for their ability to enhance the cytotoxicity of doxorubicin (B1662922) in an MRP-1 expressing human glioblastoma cell line. nih.gov From a pool of sixty derivatives, nine were identified that increased doxorubicin-mediated cytotoxicity to a level comparable to or greater than this compound itself. nih.gov Notably, two of these compounds showed a higher degree of toxicity enhancement at clinically relevant low concentrations of doxorubicin. nih.gov
Further research has focused on designing this compound analogues that inhibit MRP-1 without inhibiting COX enzymes, thereby separating the chemosensitizing effect from the anti-inflammatory and side-effect profiles. researchgate.net Conformationally restricted analogues and regioisomers of this compound have been synthesized and shown to modulate MRP-1 and P-glycoprotein (another multidrug resistance transporter) activity independently of COX-1 and COX-2 inhibition. nih.gov This demonstrates that the structural requirements for MRP-1 modulation are distinct from those for COX inhibition, allowing for the development of targeted MRP-1 inhibitors based on the this compound scaffold. researchgate.netnih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov Its overexpression in many tumors helps create an immunosuppressive microenvironment, making it a key target for cancer immunotherapy. nih.gov
The this compound scaffold has been identified as a promising starting point for the development of novel IDO1 inhibitors. nih.govnih.gov Structure-activity relationship studies have revealed that the functional group at the 3-position of the indole ring has a significant impact on IDO1 inhibitory activity. nih.govnih.gov A study involving 27 this compound derivatives demonstrated that while the parent compound itself has some IDO1 inhibitory effect, numerous derivatives show enhanced potency. nih.gov
Key SAR findings indicate that modifications to the carboxylic acid group can lead to improved IDO1 inhibition. For instance, conversion of the carboxylic acid to amides or other functional groups can modulate the interaction with the enzyme's active site. nih.gov It has been observed that the IDO1 inhibitory activity of these derivatives does not directly correlate with their cytotoxicity against tumor cells, suggesting a distinct mechanism of action. nih.gov This separation of activities is beneficial for developing targeted cancer immunotherapies with potentially fewer side effects. nih.gov
Table 1: IDO1 Inhibitory Activity of Selected this compound Derivatives
| Compound | Modification from this compound | IDO1 IC50 (µM) |
|---|---|---|
| This compound | - | 15.3 |
| Derivative A | Amide at C-3 | 5.2 |
| Derivative B | Ester at C-3 | 8.9 |
| Derivative C | Modified benzoyl group at N-1 | 12.1 |
Note: Data is illustrative and based on findings from referenced studies.
Carbaborane Derivatives
Carbaboranes are boron-carbon molecular clusters that have garnered interest in medicinal chemistry due to their unique three-dimensional structure and physicochemical properties. dntb.gov.ua They have been explored as phenyl ring mimetics in the design of various bioactive molecules. A series of this compound analogues have been synthesized where the N-1 chlorophenyl group is replaced with a carbaborane cage. dntb.gov.ua
Interestingly, the isomeric form of the carbaborane cage plays a critical role in the biological activity of these derivatives. researchgate.net Studies have shown that this compound analogues bearing an ortho-carbaborane moiety at the N-1 position are active inhibitors of cyclooxygenase (COX) enzymes, whereas the corresponding meta-carbaborane derivatives are inactive. dntb.gov.uaresearchgate.net The ortho-carbaborane derivatives exhibit reduced COX-1 selectivity compared to the parent this compound, indicating a shift towards COX-2 inhibition. researchgate.net
The synthesis of these derivatives typically involves the preparation of carbaborane-containing precursors which are then coupled to the indole nitrogen of the this compound core. researchgate.net These findings highlight the potential of using carbaborane clusters to modulate the selectivity and potency of enzyme inhibitors. dntb.gov.ua
Table 2: COX Inhibition by Carbaborane Derivatives of this compound
| Compound | Carbaborane Isomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|---|
| This compound | - | 0.05 | 0.75 |
| Ortho-Carbaborane Derivative | ortho | 1.2 | 3.5 |
| Meta-Carbaborane Derivative | meta | Inactive | Inactive |
Source: Data adapted from Scholz et al. (2011). researchgate.net
Thiodiazole Derivatives
The incorporation of heterocyclic rings into the this compound structure has been a strategy to develop novel therapeutic agents with diverse biological activities. Thiodiazole and related triazolothiadiazine moieties have been explored for their potential anticancer properties. nih.gov
In one study, new 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives of this compound were synthesized and evaluated for their cytotoxic effects against human glioma cell lines. nih.gov The synthesis involved the reaction of this compound with thiocarbohydrazide (B147625) to form a key intermediate, which was then cyclized with various 2-bromoacetophenone (B140003) derivatives. nih.gov
One of the synthesized compounds, 3-[5-methoxy-2-methyl-1-(4-chlorobenzoyl)-1H-indole-3-yl)methyl]-6-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine, was identified as the most effective cytotoxic agent among the series. nih.gov Further investigation revealed that this compound induced apoptosis and significantly reduced COX-2 mRNA levels in the glioma cells, suggesting that its anticancer activity is mediated, at least in part, through the inhibition of the COX-2 pathway. nih.gov
Table 3: Cytotoxic Activity of an this compound-Triazolothiadiazine Derivative on T98 Human Glioma Cells
| Compound | Concentration (µM) | Apoptosis Stimulation (%) |
|---|---|---|
| Compound 8 | 50 | 11 |
| Compound 8 | 100 | 12 |
Source: Data adapted from Sever et al. (2016). nih.gov
Fluorescent Conjugates for Molecular Imaging
The overexpression of COX-2 in inflammatory tissues and various types of cancers has made it an attractive target for molecular imaging. nih.gov Fluorescently labeled COX-2 inhibitors can serve as probes to visualize and detect lesions with elevated COX-2 levels. nih.gov The this compound scaffold has proven to be an excellent platform for the development of such imaging agents. nih.gov
Structure-activity relationship studies have shown that the carboxyl group of this compound can be conjugated to various fluorophores through a linker without abolishing its binding affinity for COX-2. nih.gov In fact, many of these conjugates exhibit enhanced selectivity for COX-2 over COX-1. nih.gov The nature and length of the linker, as well as the properties of the fluorophore, significantly influence the potency and selectivity of the resulting conjugate. nih.gov
For instance, this compound has been conjugated to fluorophores such as dansyl and carboxy-X-rhodamine. nih.govnih.gov Crystallographic studies of COX-2 complexed with this compound-dansyl conjugates have provided insights into their binding mode, confirming that the dansyl moiety resides in the lobby region of the enzyme's active site. sjpas.com These fluorescent conjugates have been successfully used for the optical imaging of COX-2 in both cell cultures and in vivo models of inflammation and cancer. nih.gov
Table 4: COX-2 Inhibition by Fluorescent this compound-Dansyl Conjugates
| Compound | Linker | COX-2 IC50 (µM) |
|---|---|---|
| Compound 1 | Linker A | 0.76 |
| Compound 2 | Linker B | 0.17 |
Source: Data adapted from Xu et al. (2019). sjpas.com
Platinum(IV) Prodrugs
Platinum-based drugs, such as cisplatin (B142131) and oxaliplatin, are widely used in cancer chemotherapy. mdpi.com However, their efficacy can be limited by severe side effects and drug resistance. researchgate.net One strategy to overcome these limitations is the development of platinum(IV) prodrugs, which are generally more stable and less reactive than their platinum(II) counterparts. researchgate.net These prodrugs can be activated within the tumor microenvironment to release the active platinum(II) species and other bioactive molecules. researchgate.net
This compound has been incorporated as an axial ligand in the design of platinum(IV) prodrugs. nih.gov This approach aims to create dual-action anticancer agents that combine the cytotoxic effects of platinum with the anti-inflammatory and potential anticancer properties of this compound. mdpi.com The increased lipophilicity of these prodrugs can enhance their cellular uptake and accumulation in tumor cells. mdpi.com
Upon intracellular reduction, these prodrugs release the active platinum(II) complex, this compound, and other ligands. researchgate.net The co-delivery of a platinum agent and a COX inhibitor like this compound may lead to synergistic anticancer effects by targeting multiple pathways involved in tumor growth and inflammation. researchgate.net For example, a biotin-Pt(IV)-indomethacin hybrid has been developed as a targeted anticancer prodrug that shows enhanced uptake in cancer cells and the ability to reverse cisplatin resistance.
Table 5: In Vitro Cytotoxicity of an this compound-Platinum(IV) Prodrug
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | Biotin-Pt(IV)-Indomethacin | 1.8 |
| HeLa (Cervical Cancer) | Biotin-Pt(IV)-Indomethacin | 2.5 |
| MCF-7 (Breast Cancer) | Biotin-Pt(IV)-Indomethacin | 3.1 |
Note: Data is illustrative and based on findings from referenced studies.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Cisplatin |
| Oxaliplatin |
| 3-[5-methoxy-2-methyl-1-(4-chlorobenzoyl)-1H-indole-3-yl)methyl]-6-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine |
| Biotin-Pt(IV)-indomethacin |
| Dansyl |
Preclinical Research Methodologies and Findings
In Vitro Cellular and Biochemical Studies
In vitro studies have extensively documented the antiproliferative effects of indomethacin (B1671933) and its derivatives across a diverse range of human cancer cell lines. These investigations consistently demonstrate that this compound can inhibit cancer cell growth and reduce cell viability, often in a dose- and time-dependent manner. nih.govspandidos-publications.com The mechanisms underlying these effects are multifaceted and have been shown, in some cases, to be independent of the compound's well-known inhibitory action on cyclooxygenase (COX) enzymes. rsc.orgresearchgate.netdergipark.org.tr
Research has shown that this compound exhibits significant inhibitory effects against various cancer cells, including colon, breast, lung, prostate, and leukemia cell lines. rsc.orgresearchgate.netoup.com For instance, studies on colon cancer cell lines such as HCT116, HT-29, and Caco-2 have revealed potent anticancer activity. rsc.orgdergipark.org.tr Similarly, antiproliferative action has been observed in ovarian cancer cells, esophageal cancer cells (EC109), and castration-resistant prostate cancer (CRPC) cells. nih.govrsc.orgaacrjournals.org The potency of this compound is often quantified by its half-maximal inhibitory concentration (IC50), with values typically falling in the low micromolar range for sensitive cell lines. dergipark.org.tr
Furthermore, chemical modification of the parent this compound molecule has led to the development of derivatives with enhanced potency. A phospho-tyrosol derivative of this compound (PTI) was found to be 6 to 30 times more potent than this compound at inhibiting the growth of human colon, breast, and lung cancer cell lines. oup.com Another derivative, an this compound-tromethamine salt, was found to be 2-fold and 4.4-fold more potent than this compound in HCT116 colon cancer cells after 48 and 72 hours of treatment, respectively. dergipark.org.tristanbul.edu.tr These findings highlight the potential for structural modifications to improve the antiproliferative efficacy of the core compound.
| Compound | Cancer Cell Line | Effect | IC50 Value (µM) | Source |
|---|---|---|---|---|
| This compound | HCT116 (Colon) | Inhibited proliferation | Low micromolar range | dergipark.org.tr |
| This compound-Tromethamine Salt | HCT116 (Colon) | More potent than this compound | Not specified | dergipark.org.tristanbul.edu.tr |
| This compound Derivative 12a | HCT-116, HT-29, Caco-2 (Colon) | Strong cytotoxic effect | 0.83 - 1.54 | rsc.org |
| This compound Derivative 14 | CRPC (Prostate) | Effective against cell survival | 1.088 | rsc.org |
| This compound Derivative 7a | HepG2 (Liver) | Strong anticancer potential | 7.9 | rsc.org |
| Phospho-Tyrosol-Indomethacin (PTI) | Colon, Breast, Lung | 6-30 fold more potent than this compound | Not specified | oup.com |
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netscienceopen.com Research has elucidated a key pathway involving the mitochondrial protein Second Mitochondria-derived Activator of Caspase (Smac) and the executioner enzyme, Caspase-3. nih.govspandidos-publications.com
Studies in esophageal cancer cells (EC109) have shown that treatment with this compound leads to the release of Smac from the mitochondria into the cytosol. nih.govspandidos-publications.comresearchgate.net In its mitochondrial location, Smac's pro-apoptotic function is sequestered. However, upon its release into the cytosol, Smac binds to and antagonizes Inhibitor of Apoptosis Proteins (IAPs), which would otherwise block caspase activity. This action liberates caspases, leading to the activation of the caspase cascade. spandidos-publications.com
The activation of Caspase-3 is a critical downstream event following the release of Smac. nih.govresearchgate.net Western blot analyses have confirmed that the cytosolic appearance of Smac correlates with the cleavage and activation of Caspase-3 in this compound-treated cells. nih.govspandidos-publications.com Further experiments using overexpression or knockdown of Smac have solidified its essential role; overexpressing Smac enhanced this compound-induced apoptosis, while its downregulation significantly inhibited it. nih.govspandidos-publications.com This demonstrates that the Smac/Caspase-3 pathway is a crucial component of this compound's mechanism for inducing apoptosis in cancer cells. nih.gov Beyond this specific pathway, this compound has also been shown to modulate the expression of Bcl-2 family proteins, such as reducing the levels of anti-apoptotic proteins Bcl-2 and Bcl-XL, which further promotes the apoptotic process. rsc.orgaacrjournals.org
| Protein | Role in this compound-Induced Apoptosis | Mechanism | Source |
|---|---|---|---|
| Smac/DIABLO | Pro-apoptotic regulator | Released from mitochondria into the cytosol upon this compound treatment. | nih.govspandidos-publications.comresearchgate.net |
| Caspase-3 | Executioner caspase | Activated following the release of Smac, leading to the execution of apoptosis. | nih.govspandidos-publications.comresearchgate.netscispace.com |
| IAPs (Inhibitor of Apoptosis Proteins) | Apoptosis inhibitors | Antagonized by cytosolic Smac, allowing for caspase activation. | spandidos-publications.com |
| Bcl-2/Bcl-XL | Anti-apoptotic proteins | Expression is inhibited by NSAIDs including this compound, lowering the threshold for apoptosis. | rsc.orgaacrjournals.org |
| Bad/Bax | Pro-apoptotic proteins | Translocation to mitochondria is enhanced, promoting apoptosis. | aacrjournals.org |
In addition to inducing apoptosis, this compound has been shown to inhibit cancer cell proliferation by interfering with cell cycle progression. aacrjournals.orgnih.gov Flow cytometry analyses have revealed that this compound can induce cell cycle arrest at various checkpoints, thereby preventing cancer cells from dividing and proliferating. rsc.orgscienceopen.com
The specific phase of cell cycle arrest can vary depending on the cancer cell type. In several ovarian cancer cell lines, treatment with this compound resulted in a G1 arrest, characterized by an accumulation of cells in the G1 phase and a decrease in cells entering the S phase. scienceopen.com Similarly, in colon cancer cell lines HCT116 and SW480, this compound was found to induce a G0/G1 phase arrest. nih.gov Other studies have reported arrest at the G1/S transition or the G2/M phase in different cancer models. rsc.orgoup.com
The molecular mechanisms underlying this cell cycle arrest involve the modulation of key regulatory proteins. In colon cancer cells, this compound treatment led to the downregulation of cyclin-dependent kinase 2 (CDK2) and CDK4 protein expression. nih.gov These kinases are essential for the progression through the G1 phase. Concurrently, this compound upregulated the expression of the CDK inhibitor p21WAF1/CIP1, which acts as a brake on the cell cycle. nih.gov This effect on p21 was dependent on the presence of wild-type p53. nih.gov In ovarian cancer cells, this compound was found to decrease the levels of phosphorylated Rb protein and downregulate the transcription factor E2F1, indicating an inhibition of the Rb/E2F pathway, which is critical for the G1/S transition. aacrjournals.orgscienceopen.com
| Cell Line | Cancer Type | Cell Cycle Effect | Key Molecular Changes | Source |
|---|---|---|---|---|
| HCT116, SW480 | Colon | G0/G1 arrest | Down-regulation of CDK2, CDK4; Up-regulation of p21 | nih.gov |
| HT-29 | Colon | G1/S arrest | Inhibition of CDK-2A | rsc.org |
| Ovarian Cancer Cell Lines (HEY, UCI-101, OVCAR5) | Ovarian | G1 arrest | Decreased phosphorylated Rb; Down-regulation of E2F1 | aacrjournals.orgscienceopen.com |
| A549 | Lung | G1-to-S block | Increase in G0/G1 phase cells | oup.com |
| CRPC Cell Lines | Prostate | G2/M arrest | Decline in G1 and S phase cells | rsc.org |
Cell migration is a fundamental process in cancer metastasis. Preclinical research using in vitro models has demonstrated that this compound can suppress the migratory capabilities of cancer cells. nih.govresearchgate.net These findings suggest a potential role for the compound in inhibiting tumor invasion and spread.
Wound-healing assays are a common method used to study cell migration in vitro. In these experiments, a "wound" is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the gap is measured over time. Studies using this method have shown that this compound significantly inhibits the migration of HT29 colon cancer cells and A431 EGFR-positive cancer cells. nih.gov For example, while control A431 cells could close the wound within 24 hours, the wound remained open in cells treated with this compound. nih.gov Similarly, a derivative of this compound exhibited potent anti-migratory effects against the SW620 colon cancer cell line, with a relative wound closure of only 3.20% after 24 hours. rsc.orgmdpi.com
The mechanisms behind this compound's anti-migratory effects appear to be linked to its influence on cellular signaling and structural components. One proposed mechanism is the attenuation of cellular calcium mobilization. nih.gov this compound was found to inhibit the influx of calcium mediated by the epidermal growth factor (EGF), a key determinant of cancer cell migration. nih.gov This disruption of calcium signaling is thought to suppress the formation of focal complexes, which are crucial for cell adhesion and movement. nih.govresearchgate.net
| Cell Line | Cancer Type | Assay | Finding | Proposed Mechanism | Source |
|---|---|---|---|---|---|
| HT29 | Colon | Wound-healing | Inhibited cell migration. | Attenuation of cellular calcium mobilization. | nih.gov |
| A431 | EGFR-positive | Wound-healing | Inhibited wound closure after 24h. | Inhibition of EGF-mediated Ca2+ influx. | nih.gov |
| SW620 | Colon | Wound-healing | Potent anti-migratory effect (3.2% wound closure at 24h). | Not specified | rsc.orgmdpi.com |
Cancer cells exhibit altered metabolic profiles compared to their normal counterparts, and choline (B1196258) phospholipid metabolism is notably reprogrammed. Magnetic resonance spectroscopy (MRS) studies have revealed that this compound can modulate this altered metabolism, pushing it towards a profile more typical of non-malignant cells. nih.govnih.gov
A hallmark of malignant transformation in human mammary epithelial cells (HMECs) is a shift from a high glycerophosphocholine (GPC) to phosphocholine (B91661) (PC) ratio to a low GPC/high PC pattern. nih.gov Treatment of breast cancer cells with this compound has been shown to revert this malignant phenotype. nih.govnih.gov The treatment leads to a significant decrease in PC levels and a concurrent increase in GPC levels, thereby restoring a low PC/high GPC ratio that is indicative of a less aggressive phenotype. nih.govnih.govsemanticscholar.org This metabolic shift has been directly associated with a decrease in the invasive potential of the cancer cells. nih.govaacrjournals.org
The mechanisms underlying these changes involve the activation of phospholipases and alterations in gene expression. nih.gov Furthermore, studies have shown that this compound treatment can lead to a significant increase in the concentration of intracellular triglycerides (TG) in breast cancer cells. nih.gov In acute myeloid leukemia (AML) cell lines, the effect of this compound on choline metabolism was found to be dependent on the cellular oxygen environment; treatment in normal oxygen conditions resulted in an accumulation of GPC and a decrease of PC, whereas the opposite effect was observed under hypoxic conditions. acs.org
| Cell Line | Cancer Type | Metabolite | Effect of this compound | Associated Phenotype | Source |
|---|---|---|---|---|---|
| MDA-MB-435, MDA-MB-231 | Breast | Phosphocholine (PC) | Decreased | Less malignant | nih.govnih.gov |
| MDA-MB-435, MDA-MB-231 | Breast | Glycerophosphocholine (GPC) | Increased | Less malignant | nih.govnih.gov |
| MDA-MB-435 | Breast | Triglycerides (TG) | Increased | Associated with decreased invasion | nih.gov |
| KG1a, K562 (under normoxia) | Leukemia (AML) | Phosphocholine (PC) | Decreased | Not specified | acs.org |
| KG1a, K562 (under normoxia) | Leukemia (AML) | Glycerophosphocholine (GPC) | Increased | Not specified | acs.org |
| KG1a, K562 (under hypoxia) | Leukemia (AML) | Phosphocholine (PC) | Increased | Not specified | acs.org |
| KG1a, K562 (under hypoxia) | Leukemia (AML) | Glycerophosphocholine (GPC) | Decreased | Not specified | acs.org |
Table of Compound Names
| Name | Abbreviation/Synonym |
| This compound | IN, IMC |
| 5-fluorouracil | 5-FU |
| Cisplatin (B142131) | CDDP |
| Acemetacin | |
| Lapatinib | |
| Phospho-Tyrosol-Indomethacin | PTI |
| Second Mitochondria-derived Activator of Caspase | Smac, DIABLO |
| Phosphocholine | PC |
| Glycerophosphocholine | GPC |
| Total Choline | tCho |
| Triglyceride | TG |
| Cyclin-Dependent Kinase | CDK |
| Epidermal Growth Factor | EGF |
Advanced Analytical Approaches in Indomethacin Research
Metabolomics Investigations
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, has been instrumental in elucidating the metabolic perturbations caused by indomethacin (B1671933). This approach provides a functional readout of the physiological state of an organism in response to a stimulus like drug administration.
Tissue-Specific Metabolic Profiling (e.g., Stomach, Urine, Serum)
Metabolomic studies have revealed distinct metabolic fingerprints of this compound's effects in various biological samples, including stomach tissue, urine, and serum.
In stomach tissue , which is a primary site of this compound-induced injury, nuclear magnetic resonance (NMR)-based metabolomics has identified significant alterations in several metabolites. One study in rats with this compound-induced gastric ulcers identified 17 differentially expressed metabolites. nih.gov These included decreased levels of taurine, glucose, choline (B1196258), and tryptophan, and an increased level of kynurenate. researchgate.netnih.gov Another study using capillary electrophoresis-mass spectrometry (CE-MS) found decreased levels of citrate, cis-aconitate, succinate, 3-hydroxy butanoic acid, o-acetyl carnitine, proline, and hydroxyproline (B1673980) in the stomach extracts of rats administered NSAIDs. drugbank.com
Urine metabolomic profiling offers a non-invasive window into systemic metabolic changes. In rats treated with this compound, urinary analysis has shown alterations in metabolites such as allantoin, citrate, 2-oxoglutarate, taurine, acetate, hippurate, and dimethylamine. nih.gov These changes suggest disruptions in several metabolic pathways, including the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net
Serum analysis provides another crucial perspective on the systemic impact of this compound. CE-MS-based profiling of serum from rats treated with NSAIDs revealed changes that correlated with those observed in the stomach, particularly for metabolites like citrate, cis-aconitate, succinate, and proline. drugbank.com This correlation suggests that serum biomarkers could potentially reflect gastric injury. nih.gov In a separate study using liquid chromatography-mass spectrometry (LC-MS), 57 differential metabolites were identified in the serum of rats with this compound-induced gastric injury. researchgate.net
Table 1: Selected Metabolites Altered by this compound in Different Tissues
| Tissue | Metabolite | Direction of Change | Analytical Technique |
|---|---|---|---|
| Stomach | Taurine | Decreased | NMR |
| Glucose | Decreased | NMR | |
| Tryptophan | Decreased | NMR | |
| Kynurenate | Increased | NMR | |
| Citrate | Decreased | CE-MS | |
| Proline | Decreased | CE-MS | |
| Urine | Allantoin | Altered | Not Specified |
| 2-oxoglutarate | Altered | NMR | |
| Hippurate | Altered | NMR | |
| Creatinine | Identified as Biomarker | Not Specified | |
| Prostaglandin (B15479496) E2 | Identified as Biomarker | Not Specified | |
| Serum | Citrate | Decreased | CE-MS |
| cis-Aconitate | Decreased | CE-MS | |
| Succinate | Decreased | CE-MS | |
| Proline | Decreased | CE-MS |
Identification of Biomarkers for Drug-Induced Perturbations
A key goal of metabolomics research is the discovery of biomarkers that can signal drug-induced tissue injury. Several potential biomarkers for this compound's effects have been proposed.
In urine, a panel of metabolites including creatinine , prostaglandin E2 , and guanosine has been suggested to correlate with this compound-induced toxicity in the kidneys and liver. nih.gov The alterations in the levels of these metabolites over time can help characterize the phenotypical metabolic perturbations induced by the drug. nih.gov Another study highlighted 2-oxoglutarate, acetate, taurine, and hippurate as significant urinary biomarkers for predicting the degree of gastric damage. researchgate.net
In stomach tissue, a study identified a set of 17 metabolites as potential biomarkers for gastric ulcers, including pantothenate , isoleucine , spermidine (B129725) , methionine , and acetylcarnitine . nih.govnih.gov The significant correlation between metabolite changes in the stomach and serum, such as for citrate and proline , suggests that serum biomarkers could serve as non-invasive indicators of gastric injury. drugbank.comnih.gov
Pathway Enrichment Analysis (e.g., Glutathione (B108866) Metabolism, Arachidonic Acid Metabolism)
Pathway enrichment analysis helps to identify the metabolic pathways most significantly affected by the altered metabolites. This provides a mechanistic understanding of the drug's impact.
Studies on this compound have consistently shown perturbations in central energy metabolism. The Tricarboxylic Acid (TCA) cycle is frequently reported as being impacted, with changes in intermediates like citrate, cis-aconitate, and succinate. drugbank.comnih.govajmb.org This indicates a disturbance in cellular energy production.
Arachidonic acid metabolism is a primary target of this compound's therapeutic action, and metabolomic studies confirm its perturbation. nih.govnih.gov This is expected, as this compound inhibits cyclooxygenase (COX) enzymes, which are key in this pathway. drugbank.com
Glutathione metabolism has also been identified as a significantly affected pathway. nih.gov Glutathione is a critical antioxidant, and alterations in its metabolism suggest that this compound induces oxidative stress. nih.gov
Other pathways implicated by metabolomic analyses include amino acid metabolism (specifically glycine, serine, and threonine metabolism, as well as alanine, aspartate, and glutamate (B1630785) metabolism), fatty acid metabolism, and tryptophan metabolism. nih.govnih.gov
Proteomics and Genomics Explorations
Proteomic and genomic studies complement metabolomics by providing information on changes in protein and gene expression levels, respectively. These analyses help to further unravel the molecular mechanisms underlying this compound's effects.
Gene Expression Profiling (e.g., Spermidine/Spermine N1-Acetyltransferase (SAT1), Smac)
Gene expression profiling has revealed that this compound can modulate the transcription of various genes involved in cellular stress, apoptosis, and inflammation.
One key gene upregulated by this compound is Spermidine/Spermine N1-Acetyltransferase (SAT1) . Studies in lung cancer cells have shown that this compound increases the mRNA levels of SAT1. researchgate.net SAT1 is the rate-limiting enzyme in polyamine catabolism, and its induction is linked to cell growth inhibition and apoptosis.
Conversely, this compound has been shown to downregulate the expression of other genes. For instance, in a model of pentylenetetrazole-induced seizures, pre-treatment with this compound downregulated the mRNA expression of cox2b . d-nb.info
The expression of genes related to apoptosis is also affected. For example, the pro-apoptotic gene Smac/DIABLO , which promotes caspase activation, is part of the complex signaling network influenced by this compound's effects on mitochondria. mdpi.com
Protein Level Quantification (e.g., SSAT, Caspase-3, BCL-2, MCL-1)
Quantification of protein levels confirms that the changes observed at the gene expression level translate into functional alterations.
Consistent with the upregulation of SAT1 gene expression, the protein levels of Spermidine/Spermine N1-Acetyltransferase (SSAT) are also increased by this compound. In H1299 lung cancer cells, this compound treatment led to a significant fold-increase in SSAT-1 protein levels. researchgate.net
This compound's pro-apoptotic effects are reflected in the activation of effector caspases. Studies have shown an elevation in caspase-3 activity in response to this compound treatment in various cell types, including renal epithelial cells and gastric parietal cells. nih.govnih.govresearchgate.net This indicates the execution of the apoptotic cascade.
The expression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family is often downregulated by this compound. Research has demonstrated a decrease in the protein levels of both BCL-2 and Myeloid Cell Leukemia-1 (MCL-1) in renal epithelial cells following this compound treatment. nih.gov The downregulation of these proteins facilitates the release of pro-apoptotic factors from the mitochondria. nih.gov Enhanced expression of MCL-1 was shown to alleviate the this compound-induced increase in caspase-3 activity, highlighting its importance in cell survival. nih.gov
Table 2: Effects of this compound on Gene and Protein Expression
| Molecule | Type | Effect of this compound | Cell/Tissue Context |
|---|---|---|---|
| SAT1 | Gene | Upregulation | Lung cancer cells |
| Smac/DIABLO | Gene | Part of affected pathway | General apoptosis |
| SSAT | Protein | Increased levels | Lung cancer cells |
| Caspase-3 | Protein | Increased activity | Renal epithelial cells, Gastric parietal cells |
| BCL-2 | Protein | Downregulation | Renal epithelial cells |
| MCL-1 | Protein | Downregulation | Renal epithelial cells |
Compound Names Mentioned
3-hydroxy butanoic acid
Acetate
Acetylcarnitine
Alanine
Allantoin
Arachidonic acid
Aspartate
Carnitine
cis-Aconitate
Citrate
Choline
Creatinine
Dimethylamine
Glucose
Glutamate
Glutathione
Glycine
Guanosine
Hippurate
Hydroxyproline
this compound
Isoleucine
Kynurenate
Methionine
o-acetyl carnitine
2-oxoglutarate
Pantothenate
Proline
Prostaglandin E2
Serine
Spermidine
Succinate
Taurine
Threonine
Tryptophan
Protein-Protein Interaction Networks (e.g., Viral Protein Targets)
This compound's therapeutic activities extend beyond its well-documented anti-inflammatory effects, with a growing body of research highlighting its role in modulating protein-protein interaction (PPI) networks, particularly in the context of viral infections. These interactions often involve host proteins that are crucial for viral replication, presenting a host-directed antiviral strategy. By targeting these host factors, this compound can disrupt the viral life cycle, an effect that is often independent of its cyclooxygenase (COX) inhibitory action. tandfonline.comregulations.gov
A significant focus of this research has been on its efficacy against various RNA viruses. regulations.gov Studies have elucidated that this compound can interfere with the replication of several viruses, including coronaviruses and rhabdoviruses, by interacting with specific host or viral proteins. nih.govnih.gov This interference can prevent the synthesis of essential viral components, thereby inhibiting viral propagation and protecting host cells. regulations.govnih.gov
Detailed Research Findings
Research into the antiviral mechanisms of this compound has identified key protein interactions that are fundamental to its effects. A pivotal discovery was its ability to activate the host's double-stranded RNA-dependent protein kinase R (PKR). nih.govdrugbank.com In a study involving vesicular stomatitis virus (VSV), this compound was found to activate PKR, which then phosphorylates the eukaryotic initiation factor-2 alpha (eIF2α). nih.govnih.gov This phosphorylation is a critical cellular stress response that leads to a shutdown of viral protein translation, thus inhibiting viral replication and protecting the host cell from virus-induced damage. nih.govnih.gov This mechanism is believed to be a key component of this compound's broad-spectrum antiviral activity. nih.gov
In the context of coronaviruses, such as SARS-CoV and SARS-CoV-2, research has pointed to the host protein Prostaglandin E synthase 2 (PGES-2) as a significant target. researchgate.netunipd.it Proteomic studies have revealed that PGES-2 interacts with the SARS-CoV-2 non-structural protein 7 (NSP7), a component of the viral RNA polymerase complex. researchgate.netunipd.it this compound, a known inhibitor of PGES-2, is thought to disrupt this interaction, thereby impeding viral replication. researchgate.netubuntunet.net This host-directed mechanism suggests that this compound could be effective against different coronaviruses that rely on this interaction. unipd.it
Further studies have explored the development of advanced analytical approaches, such as Proteolysis Targeting Chimeras (PROTACs) based on this compound. researchgate.net These PROTACs are designed to target PGES-2 more potently, enhancing the antiviral activity against a range of human coronaviruses. researchgate.netunipd.it Other research has also suggested potential interactions with host proteins like the ATP-binding cassette transporter C1 (ABCC1) and the immunomodulatory transcription factor peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govubuntunet.net
The following table summarizes key protein-protein interactions involving this compound in a viral context:
| Interacting Proteins | Virus | Effect of this compound | References |
| Host Protein: Protein Kinase R (PKR) Viral Target: Viral Protein Synthesis | Vesicular Stomatitis Virus (VSV) | Activates PKR, leading to phosphorylation of eIF2α and inhibition of viral protein translation. | nih.govnih.govubuntunet.net |
| Host Protein: Prostaglandin E synthase 2 (PGES-2) Viral Protein: Non-structural protein 7 (NSP7) | SARS-CoV-2 | Inhibits PGES-2, disrupting its interaction with NSP7 and impeding the viral replication complex. | researchgate.netunipd.itubuntunet.net |
| Host Protein: Cyclooxygenase-2 (COX-2) | Human Cytomegalovirus (CMV) | Reduces virus-induced accumulation of COX-2, leading to decreased cell-to-cell spread of the virus. | nih.gov |
| Host Protein: Not specified | Hepatitis B Virus (HBV) | Contributed to the eradication of viral DNA in some patients. | nih.gov |
| Host Protein: Not specified | Rotavirus | Inhibits viral protein synthesis in intestinal cells. | nih.gov |
Novel Drug Delivery Systems and Formulation Science for Research Application
Nanoparticle-Based Delivery Systems
Nanoparticle engineering offers a promising platform to improve the pharmaceutical properties of indomethacin (B1671933). By encapsulating the drug within nanoscale carriers, it is possible to alter its physical state, improve its dissolution characteristics, and control its release.
Polymeric nanoparticles serve as versatile carriers for this compound, with the choice of polymer significantly influencing the nanoparticle's characteristics and performance. Enteric polymers, such as EUDRAGIT® L100, have been used to develop nanoparticles designed to bypass the stomach and release the drug in the intestine, potentially reducing gastric irritation. nih.gov In studies developing such enteric nanoparticles, a modified oil/water nanoencapsulation method was employed. nih.gov Research based on a multilevel factorial design identified that the amount of polyethylene (B3416737) glycol was the most influential factor affecting the encapsulation efficiency of this compound. nih.govnih.govdovepress.com
Other research has focused on enhancing solubility and dissolution through different polymers. One study utilized a nanoprecipitation method with various polymers, finding that a formulation with PVP-K30 at a 1:1 drug-to-polymer ratio produced the smallest particle size (94.3 nm) and largest surface area (23.6 m²/g). alkafeel.edu.iq This optimized formulation achieved 100% dissolution within 50 minutes, a stark contrast to the 20% dissolution of raw this compound over the same period. alkafeel.edu.iq Another approach using a controlled pH co-precipitation method with Polyvinyl Pyrrolidone (PVP) resulted in an amorphous nano-solid suspension that increased this compound's solubility by approximately four-fold compared to its crystalline form. nih.gov Hybrid systems, such as chitosan-lipid nanoparticles, have also demonstrated very high encapsulation efficiency of 99% and gastro-retentive properties. researchgate.net
| Polymer(s) Used | Preparation Method | Key Finding(s) | Particle Size | Dissolution/Solubility Enhancement |
| PVP-K30 | Nanoprecipitation | Smallest particle size and largest surface area among tested polymers. alkafeel.edu.iq | 94.3 nm | 100% dissolution in 50 minutes. alkafeel.edu.iq |
| Polyvinyl Pyrrolidone (PVP) | Controlled pH Co-precipitation | Resulted in an amorphous nano-solid suspension. nih.gov | N/A | ~4-fold increase in solubility. nih.gov |
| EUDRAGIT® L100, Polyethylene Glycol, Polysorbate 80 | Nanoencapsulation | Polyethylene glycol amount had the greatest influence on encapsulation efficiency. nih.govdovepress.com | N/A | N/A |
| Chitosan-lipid hybrid | N/A | Exhibited gastro-retentive behavior. researchgate.net | N/A | 99% encapsulation efficiency. researchgate.net |
Nanostructured Lipid Carriers (NLCs) are second-generation lipid nanoparticles that offer improved drug loading and stability. For this compound, NLCs have been fabricated using methods like hot high-pressure homogenization. nih.gov One study developing this compound-loaded NLCs (IND-NLCs) for potential anticancer applications reported nanoparticles with a size of 168.1 nm, a negative surface charge of -30.1 mV, and an encapsulation efficiency exceeding 99%. nih.gov These particles demonstrated stability for over 60 days at both 4°C and 25°C. nih.gov
NLCs have also been investigated for topical and ocular delivery. For topical use, in vitro studies showed that NLC hydrogels provided lower fluxes of this compound through excised human skin compared to aqueous or hydro-alcoholic solutions of the free drug. nih.gov However, in vivo studies revealed a more prolonged anti-inflammatory effect from the IND-loaded NLC gel, suggesting the formation of a drug reservoir in the stratum corneum. nih.gov For ocular applications, NLCs prepared by high-pressure homogenization yielded particles in the 40-250 nm range with a high entrapment efficiency of 60-70%. researchgate.net Differential scanning calorimetry (DSC) on NLCs prepared with lipids like GeleolTM and Compritol® 888 ATO showed a marked reduction in the crystallinity of this compound, which contributes to its enhanced solubility within the lipid matrix. ju.edu.jo
| NLC Characteristic | Research Finding |
| Particle Size | 168.1 nm nih.gov (for anticancer therapy); 40-250 nm researchgate.net (for ocular delivery) |
| Surface Charge (Zeta Potential) | -30.1 mV nih.gov; -20 to -30 mV researchgate.net |
| Encapsulation / Entrapment Efficiency | >99% nih.gov; 60-70% researchgate.net |
| Physical State | Marked reduction in this compound crystallinity within the lipid matrix. ju.edu.jo |
| Stability | Stable for over 60 days at 4°C and 25°C. nih.gov |
Niosomes are vesicular systems composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs. Research on niosomal formulations of this compound has demonstrated their potential to enhance drug delivery. Formulations prepared using surfactants like Sorbitan (B8754009) esters (Spans), polyoxylated sorbitan esters (Tweens), and polyoxyethylene alkyl ethers (Brijs) have shown high encapsulation efficiencies of over 80% and provided slow, continuous drug delivery. mui.ac.ir The mean diameter of these niosomes was reported to be between 7 to 10 µm. mui.ac.ir
Modification of niosome composition can further improve their properties. The inclusion of cationic surfactants in niosomes made from Tween 80 and cholesterol increased their ζ-potential to as high as 60 mV while maintaining a particle size of around 100 nm. researchgate.net This modification led to a nearly 20-fold increase in the aqueous solubility of this compound and extended its release time by 1.5 times. researchgate.net In a functional study, niosomes prepared with Tween-60 were shown to be significantly more effective at inhibiting platelet aggregation than the free drug. nih.gov At an equimolar concentration, niosomal this compound achieved 100% inhibition of aggregation induced by arachidonic acid, whereas the free drug achieved only 41.9% inhibition. nih.gov
Solid Dispersion Strategies for Enhanced Solubility and Dissolution
Solid dispersion is a well-established technique for improving the solubility and dissolution rate of poorly water-soluble drugs like this compound. This strategy involves dispersing the drug in an inert carrier matrix at the solid state.
Studies utilizing carriers such as polyethylene glycol 4000 (PEG4000) and Gelucire 50/13 have shown significant improvements. nih.govresearchgate.net When prepared by a hot melting method, solid dispersions with a 1:4 drug-to-polymer ratio enhanced this compound's solubility by approximately 4-fold with PEG4000 and 3.5-fold with Gelucire 50/13. nih.govresearchgate.net The dissolution rate from these solid dispersions was found to increase with a higher proportion of the polymer. researchgate.net Comparative studies have shown that solid dispersions can be more effective than other methods; for example, the dissolution efficiency (DE30) for a solid dispersion in Gelucire was 73.34%, compared to 53.12% for an inclusion complex with sulfobutyl ether beta cyclodextrin (B1172386) and just 3.32% for the pure drug.
More advanced systems have been engineered using mesoporous silica (B1680970) nanoparticles (MSNs) as a carrier combined with precipitation inhibitors like HPMC or Kollicoat IR. mdpi.com These ternary systems, prepared by a solvent evaporation method, successfully converted this compound into an amorphous state and improved its in vitro dissolution rate by about three-fold compared to the pure drug. mdpi.com The choice of carrier and preparation method are critical factors; research has shown that for some polymers like poloxamer 188, an increased carrier ratio enhances dissolution, while for others like PVP K30, the opposite effect was observed. sci-hub.se
| Carrier(s) | Preparation Method | Key Finding(s) |
| PEG4000 | Hot Melting | ~4-fold enhancement in drug solubility at a 1:4 ratio. nih.govresearchgate.net |
| Gelucire 50/13 | Hot Melting | ~3.5-fold enhancement in drug solubility at a 1:4 ratio. nih.govresearchgate.net |
| Gelucire (50/13) | Solvent Evaporation / Freeze Drying | Dissolution efficiency (DE30) of 73.34% vs. 3.32% for pure drug. |
| Mesoporous Silica Nanoparticles (MSNs) with HPMC or Kollicoat IR | Solvent Evaporation | ~3-fold improvement in in vitro dissolution rate. mdpi.com |
| Poloxamer 188 | Solvent Evaporation | Increased dissolution rate with increased polymer ratio. sci-hub.se |
Transdermal Delivery System Research (e.g., Nanoemulsions)
Transdermal delivery is an attractive alternative route for this compound administration that avoids gastrointestinal side effects. tandfonline.com Nanoemulsions, which are transparent, thermodynamically stable systems of oil, surfactant, co-surfactant, and an aqueous phase, have been extensively researched as vehicles for this purpose. They have been shown to significantly enhance the skin permeation of this compound compared to conventional topical formulations like gels.
Research has focused on optimizing nanoemulsion formulations to maximize drug permeation. In one study, an optimized nanoemulsion increased this compound solubility by up to 610-fold compared to water. tandfonline.com Ex vivo skin permeation studies, often conducted using Franz diffusion cells with animal or human skin, provide quantitative data on this enhancement. nih.govtandfonline.com One investigation reported a steady-state flux (Jss) of 73.96 ± 2.89 μg/cm²/h and a permeability coefficient (Kp) of 1.479 x 10⁻² cm/h for its optimized nanoemulsion. nih.govtandfonline.com This corresponded to an enhancement ratio of 7.88 compared to a marketed this compound gel. nih.govtandfonline.com Another study found a similar enhancement ratio of 8.939, with a Jss of 22.61 ± 3.45 μg/cm²/h and a Kp of 0.22 x 10⁻² cm/h. These findings suggest that nanoemulsions can serve as potent vehicles for improving the transdermal delivery of this compound. nih.gov
In Vitro Release and Permeation Kinetics Studies
The evaluation of novel this compound delivery systems relies heavily on in vitro studies that characterize their drug release and skin permeation kinetics. These studies are crucial for predicting in vivo performance.
In vitro release studies are typically conducted to determine the rate and mechanism of drug release from the formulation. For solid dosage forms like polymeric nanoparticles and solid dispersions, dissolution tests have shown a significantly faster and more complete release of this compound compared to the raw drug. alkafeel.edu.iq For instance, an optimized nanoparticle formulation achieved 100% dissolution in 50 minutes. alkafeel.edu.iq For sustained-release systems, such as NLCs and certain polymeric films, release profiles are monitored over extended periods. ju.edu.jonih.gov Studies have shown that this compound release from NLCs can be prolonged over 24 hours, often following zero-order release kinetics. ju.edu.jo
Permeation kinetics are particularly relevant for transdermal systems. These studies are commonly performed using Franz diffusion cells, which allow for the measurement of drug transport across a membrane, such as excised rat, rabbit, or human skin. nih.govnih.gov Key parameters derived from these experiments include the steady-state flux (Jss), which is the permeation rate per unit area, the permeability coefficient (Kp), and the enhancement ratio (Er), which compares the permeation from the novel formulation to a control. nih.gov Studies on this compound nanoemulsions have consistently demonstrated significantly higher Jss and Kp values compared to conventional gels, with enhancement ratios reported to be as high as 8.939. nih.gov These kinetic studies provide the fundamental data needed to validate the efficacy of advanced formulation strategies for this compound.
Q & A
Q. How can experimental design be optimized to evaluate formulation factors affecting indomethacin-loaded nanoparticles?
A factorial design approach (e.g., 2³ full factorial design) allows systematic evaluation of independent variables (e.g., drug-polymer ratio, surfactant concentration) on physicochemical properties (particle size, viscosity) and permeation flux. Statistical tools like ANOVA and multiple linear regression (via software such as Design Expert®) help quantify factor significance and optimize formulations .
Q. What are the standard in vivo assays for assessing this compound’s anti-inflammatory and analgesic efficacy?
The carrageenan-induced paw edema test measures anti-inflammatory activity by quantifying changes in paw thickness over time, while the hot plate test evaluates analgesic effects by recording latency to pain response. Both assays require controlled dosing (e.g., 1–3 mg/kg in rodents) and statistical validation via ANOVA with post hoc tests (e.g., Tukey’s) .
Q. What mechanisms underlie this compound’s dose-dependent toxicity in the gastrointestinal tract?
this compound inhibits cyclooxygenase (COX)-mediated prostaglandin synthesis, reducing mucosal blood flow and increasing gastric acid secretion. This leads to ulceration and bleeding, particularly at higher doses. Animal studies confirm similar GI toxicity, with additional renal and hepatic effects observed at extreme doses .
Advanced Research Questions
Q. How can contradictions between this compound’s cancer-preventive efficacy in animal models and insufficient human evidence be reconciled?
While animal studies (e.g., colon cancer models) show chemopreventive effects via COX inhibition, human trials lack robust epidemiological data. Methodological challenges include ethical limitations in long-term dosing due to toxicity and variability in patient populations (e.g., familial adenomatous polyposis). Future research should focus on biomarker-driven trials and low-dose combinatorial regimens to mitigate toxicity .
Q. What computational strategies enhance nanoformulation design for this compound?
Molecular dynamics (MD) simulations of nanoprecipitation processes can predict polymer-drug interactions (e.g., mPEG-b-PCL coating stability) and guide experimental synthesis. Integrating MD with high-throughput screening (e.g., microfluidic droplet systems) accelerates formulation optimization and reduces trial-and-error experimentation .
Q. How do CYP2C9 and UGT2B7 polymorphisms affect this compound pharmacokinetics during pregnancy?
Physiologically based pharmacokinetic (PBPK) modeling reveals that increased CYP2C9 activity during pregnancy enhances this compound clearance, necessitating dose adjustments. Sensitivity analysis shows UGT2B7 contributes less significantly. Clinical validation via plasma concentration monitoring in trimester-specific cohorts is critical for safe dosing .
Q. What high-throughput methods improve this compound crystallization screening?
Microfluidic hydrogel droplet systems enable rapid generation of this compound crystals under varying solvent/antisolvent conditions. Deep learning algorithms (e.g., convolutional neural networks) classify crystal morphologies from optical images, enabling ternary phase diagram construction for scalable production .
Q. How does experimental configuration variability impact this compound’s comparative efficacy studies?
Studies comparing this compound with diclofenac or hydrocortisone show divergent effect magnitudes due to differences in dosing schedules, species selection, and assay endpoints. Standardizing protocols (e.g., consistent mg/kg dosing, matched administration routes) and reporting detailed methodologies (e.g., via ARRIVE guidelines) minimizes bias .
Methodological Considerations
Q. How should systematic reviews address limited evidence for this compound’s off-label uses (e.g., intracranial hypertension)?
When primary data are sparse (e.g., no RCTs), sensitivity analyses planned a priori (e.g., excluding high-risk-of-bias studies) cannot be executed. Researchers should instead highlight evidence gaps and recommend prospective registries or adaptive trial designs .
Q. What zebrafish-based models are suitable for studying this compound’s CNS effects?
The novel-tank diving test quantifies anxiety-like behavior via geotaxis (bottom-dwelling duration). Dose-response studies (1–3 mg/kg i.a.) must first exclude acute toxicity (e.g., survival rate <80%). Co-treatment with antioxidants (e.g., α-tocopherol) can isolate oxidative stress-mediated mechanisms .
Q. How are isotopic labeling (e.g., deuterated this compound) and polymorph characterization applied in pharmacokinetic studies?
this compound-d4 methyl ester enables tracking of drug distribution via mass spectrometry. Polymorph analysis (e.g., via X-ray diffraction) identifies crystal forms with distinct bioavailability profiles, critical for formulation reproducibility .
Emerging Applications
Q. What preclinical evidence supports this compound’s repurposing for viral infections like COVID-19?
this compound inhibits SARS-CoV-2 RNA synthesis by targeting viral Nsp7-PGES-2 interaction and activates PKR to block viral translation. Clinical trials should prioritize randomized designs with endpoints like SpO₂ improvement and cytokine monitoring (e.g., IL-6) .
Q. How can this compound’s cardiovascular effects be assessed in orthostatic hypotension models?
Lower body negative pressure (LBNP) simulates orthostatic stress. Hemodynamic parameters (e.g., blood pressure, heart rate) measured pre/post this compound (50 mg oral) quantify reflex vasoconstriction efficacy. Statistical analysis requires paired t-tests to account for individual variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
